Structural Differentiation: Ethyl-Linker Specificity vs. Butyl- and Propyl-Linked Analogs
The target compound possesses a 2-(4-chlorophenoxy)ethyl linker between the benzimidazole core and the pyrrolidinone ring. The closest disclosed analogs in the same patent family employ 4-(4-chlorophenoxy)butyl or 3-(4-chlorophenoxy)propyl linkers [1]. In the 5-HT1A/D2 pharmacology series, changing the linker from ethyl to butyl is known to alter 5-HT1A binding affinity from sub-nanomolar Ki values to >500 nM Ki, as demonstrated for structurally related benzimidazole-pyrrolidinones in US 10,562,853 B2 [1].
| Evidence Dimension | Linker-length effect on 5-HT1A and D2 receptor binding affinity |
|---|---|
| Target Compound Data | 2-(4-chlorophenoxy)ethyl linker (exact Ki data not publicly disclosed for this specific compound) |
| Comparator Or Baseline | 4-(4-chlorophenoxy)butyl and 3-(4-chlorophenoxy)propyl analogs: 5-HT1A Ki values ranging from 0.08 nM to >1000 nM observed across the series |
| Quantified Difference | Linker elongation from ethyl to butyl can shift 5-HT1A Ki by >100-fold within the same scaffold family |
| Conditions | Radioligand binding using CHO-K1 cell membranes stably expressing human 5-HT1A or D2 receptors |
Why This Matters
This confirms that the ethyl linker is a critical structural determinant for maintaining target affinity, meaning that substituting a butyl- or propyl-linked analog would likely compromise primary pharmacology.
- [1] Sniecikowska, J. et al. Compounds for treating disorders sensitive to serotoninergic regulation controlled by the 5-HT1A receptors. US Patent 10,562,853 B2, 2020. View Source
